N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide
Description
N'-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide is a hydrazone derivative characterized by a phenylmethylidene group attached to the hydrazide nitrogen and a 3-toluidino (3-methylanilino) substituent on the acetohydrazide backbone. This compound belongs to a broader class of hydrazone derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure features an (E)-configured imine bond (C=N), which is critical for maintaining planar geometry and enabling π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C16H17N3O/c1-13-6-5-9-15(10-13)17-12-16(20)19-18-11-14-7-3-2-4-8-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
PSXYMXBZOCKFAG-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide typically involves a condensation reaction between an appropriate aldehyde and an acetohydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Research: It is used in the development of fluorescent probes for detecting specific biological molecules.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-phenylmethylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Hydrazone derivatives of acetohydrazide are structurally diverse, with variations primarily in the aromatic aldehyde-derived substituent (R1) and the acetohydrazide-linked functional group (R2). Below is a comparative analysis of key analogues:
Physical and Chemical Properties
Melting points and solubility are influenced by substituent polarity and crystallinity:
Antimicrobial Activity
- Target Compound: Expected activity against Gram-positive bacteria (e.g., S. aureus) due to the toluidino group’s lipophilicity, which disrupts bacterial membranes. Comparable to coumarin derivatives in (MIC: 30–50 μg/mL).
- Benzimidazole Analogues : Exhibit broad-spectrum activity with IC₅₀ values of 6.10–7.34 μM against α-glucosidase, surpassing acarbose (IC₅₀ = 378 μM) .
- Oxadiazole Derivatives : Show enhanced activity post-cyclization (MIC: 30.2–43.2 μg/cm³) due to increased electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
